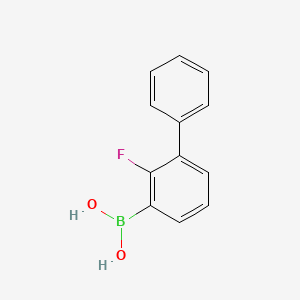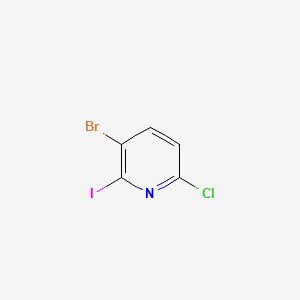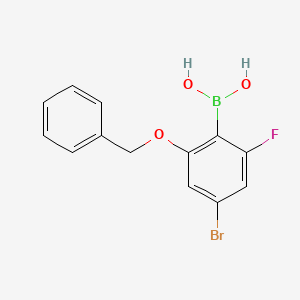
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 246.05 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of organic chemistry. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids . The Suzuki–Miyaura coupling reaction is another widely used method for carbon–carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” can be represented by the InChI code: 1S/C13H12BFO3/c15-11-7-4-8-12 (13 (11)14 (16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates that the molecule consists of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is another common reaction involving boronic acids .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 246.05 .科学的研究の応用
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Glucose Sensing
Boronic acid derivatives, including this compound, offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . This makes it a promising candidate for non-enzymatic sensors with the capability of long-term stability and low cost .
Carbohydrate Detection
New boron-based sensors, including this compound, can detect carbohydrates such as glucose, ribose and sialyl Lewis A .
Catecholamine Detection
Another application of this compound is in the detection of catecholamines. A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
Reactive Oxygen Species Detection
This compound can also be used in the detection of reactive oxygen species .
Ionic Compound Detection
This compound can be used in the detection of ionic compounds .
Antibody Binding
The potential bioanalytical applicability of this compound was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s benzylic position is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests that it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
将来の方向性
The use of boronic acids and their derivatives in organic synthesis is a well-established field with many potential future directions. For example, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Future research may focus on developing new methods for the synthesis of boronic acids and their derivatives, as well as exploring new reactions involving these compounds .
特性
IUPAC Name |
(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLVPXMDOXTRPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659352 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid | |
CAS RN |
1264175-59-8 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

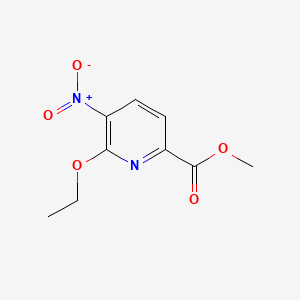
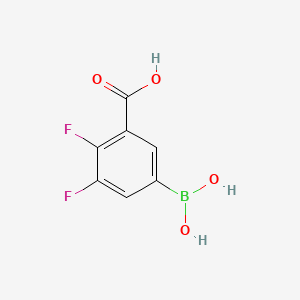
![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)
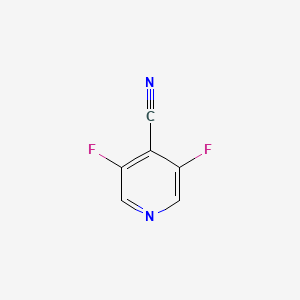
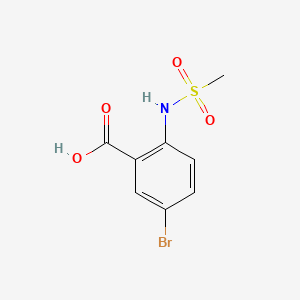
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
